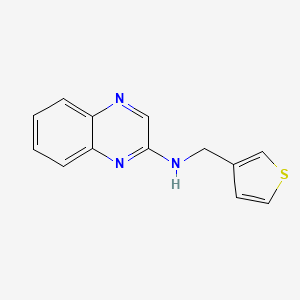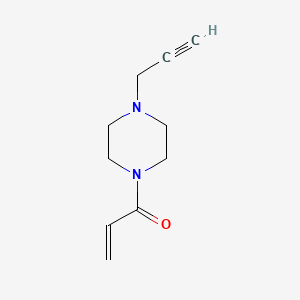
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPT0G211, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine works by inhibiting the activity of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, it has been shown to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine for lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of CK2, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential toxicity. Like many cancer drugs, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can have toxic effects on healthy cells, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, researchers may continue to study the biochemical and physiological effects of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in order to better understand its mechanism of action and potential uses. Finally, there may be opportunities to explore the use of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in other areas of research, such as neuroscience or immunology.
Méthodes De Synthèse
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-(morpholin-4-yl)propan-2-amine in the presence of a base. This reaction yields the intermediate N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which is then purified and further reacted to produce the final product.
Applications De Recherche Scientifique
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-9(8-19-4-6-20-7-5-19)17-11-16-3-2-10(18-11)12(13,14)15/h2-3,9H,4-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUAPDYHXOWUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)





![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
